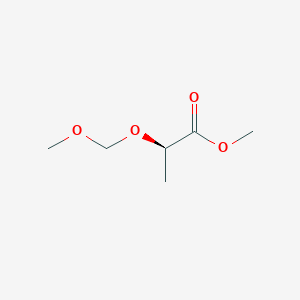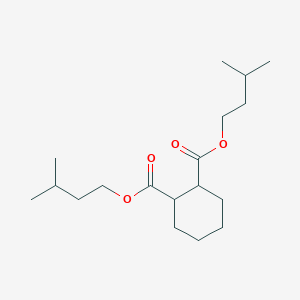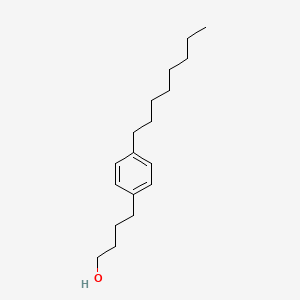
Benzenebutanol, 4-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 4-octyl- typically involves the alkylation of benzenebutanol with an octyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzenebutanol is replaced by the octyl group.
Industrial Production Methods
Industrial production of Benzenebutanol, 4-octyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Benzenebutanol, 4-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: The major products include 4-octylbenzaldehyde and 4-octylbenzoic acid.
Reduction: The major product is 4-octylbenzene.
Substitution: The products depend on the substituent introduced, such as 4-octylbenzyl chloride or 4-octylbenzyl bromide.
科学的研究の応用
Benzenebutanol, 4-octyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various functionalized compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of Benzenebutanol, 4-octyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
Benzenebutanol: Lacks the octyl group, resulting in different physical and chemical properties.
4-Phenylbutanol: Similar structure but without the octyl substitution.
Octylphenol: Contains an octyl group but differs in the position and nature of the functional groups.
Uniqueness
Benzenebutanol, 4-octyl- is unique due to its combination of a benzene ring, a butanol chain, and an octyl group. This structure imparts distinct amphiphilic properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
183129-84-2 |
|---|---|
分子式 |
C18H30O |
分子量 |
262.4 g/mol |
IUPAC名 |
4-(4-octylphenyl)butan-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-10-17-12-14-18(15-13-17)11-8-9-16-19/h12-15,19H,2-11,16H2,1H3 |
InChIキー |
ZJGQRVYTDBNPQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
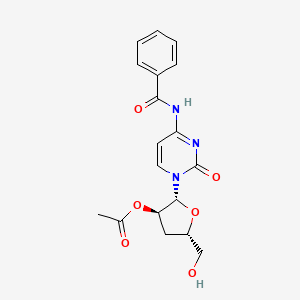
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
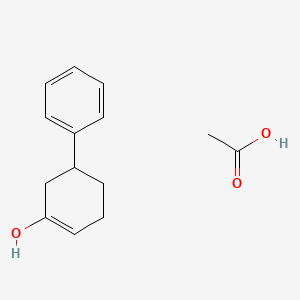
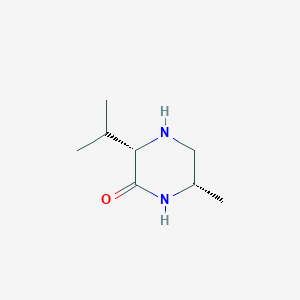
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


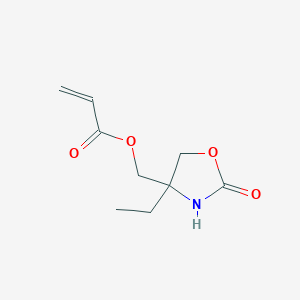
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
